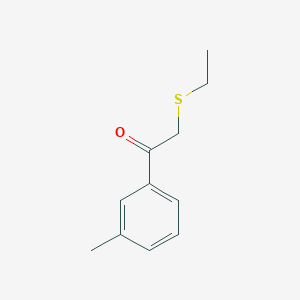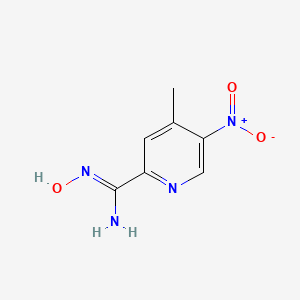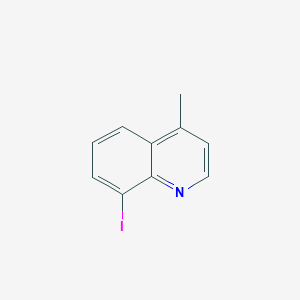
8-Iodo-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a methyl group at the 4th position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-4-methylquinoline can be achieved through several methods. One common approach involves the iodination of 4-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
Iodination of 4-Methylquinoline:
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes or the use of catalytic systems to enhance yield and selectivity. These methods are designed to minimize waste and improve the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
8-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases, and appropriate ligands.
Major Products Formed
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides or other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl or heteroaryl compounds.
科学研究应用
8-Iodo-4-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its interactions with biological targets and its potential as a probe in biochemical assays.
作用机制
The mechanism of action of 8-Iodo-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target.
相似化合物的比较
8-Iodo-4-methylquinoline can be compared with other quinoline derivatives, such as:
4-Methylquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
8-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
8-Chloro-4-methylquinoline: Contains a chlorine atom, which may affect its reactivity and applications differently.
属性
分子式 |
C10H8IN |
|---|---|
分子量 |
269.08 g/mol |
IUPAC 名称 |
8-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 |
InChI 键 |
KXJBFEOBSAXSMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=C(C2=NC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)
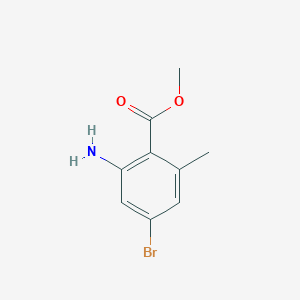
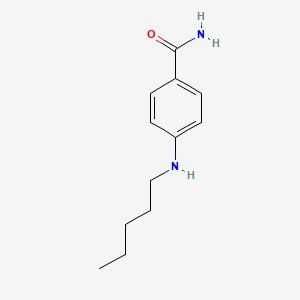
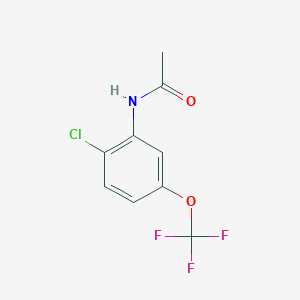
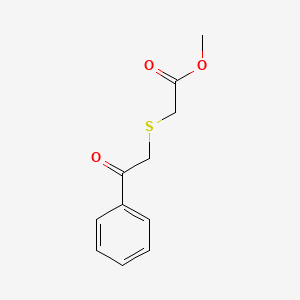
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13652797.png)
